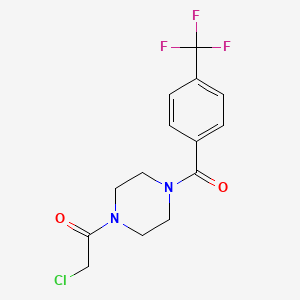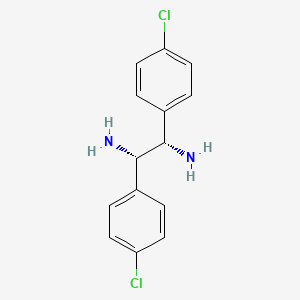
2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2-methylphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound also contains a hydroxy-substituted aromatic ring, which can participate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2-methylphenyl)propanoic acid typically involves the following steps:
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone: The protected amine is then coupled with a suitable precursor to form the propanoic acid backbone. This step may involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC).
Introduction of the Hydroxy-Substituted Aromatic Ring: The hydroxy-substituted aromatic ring is introduced through a substitution reaction, often using a halogenated precursor and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution can introduce various functional groups.
Aplicaciones Científicas De Investigación
2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amine group, which can then participate in various biochemical pathways. The hydroxy-substituted aromatic ring can interact with enzymes and receptors, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the hydroxy and methyl groups on the aromatic ring.
2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: Similar structure but without the methyl group on the aromatic ring.
Uniqueness
The presence of both the hydroxy and methyl groups on the aromatic ring of 2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2-methylphenyl)propanoic acid makes it unique. These functional groups can significantly influence the compound’s reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C15H21NO5 |
|---|---|
Peso molecular |
295.33 g/mol |
Nombre IUPAC |
3-(4-hydroxy-2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H21NO5/c1-9-7-11(17)6-5-10(9)8-12(13(18)19)16-14(20)21-15(2,3)4/h5-7,12,17H,8H2,1-4H3,(H,16,20)(H,18,19) |
Clave InChI |
YNNUYNGLAGTLKL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)O)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(E)-3-[4-[(2R,3S,4S,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B14768566.png)



![9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B14768602.png)
